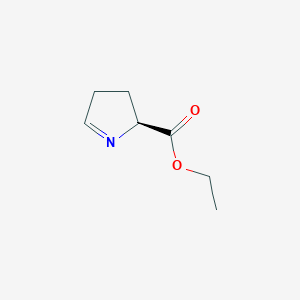![molecular formula C10H10O2 B061508 1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone CAS No. 192047-39-5](/img/structure/B61508.png)
1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone is a highly reactive molecule that has been widely used in scientific research. This molecule is also known as (R,R)-Phenylglycidic acid ethyl ester or (R,R)-Ethyl 3-phenylglycidate. It is a chiral compound with two stereoisomers, and the (2R,3R)-stereoisomer is the most commonly used in research.
Mechanism of Action
The mechanism of action of 1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone is not fully understood, but it is believed to act as a nucleophile in many reactions. The oxirane ring in the molecule is highly reactive and can undergo ring-opening reactions with various electrophiles. This reactivity makes the molecule useful in many chemical transformations.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone. However, studies have shown that the molecule does not exhibit any significant toxicity or harmful effects on living organisms.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone in lab experiments include its high reactivity, chiral nature, and ease of synthesis. The molecule can be used as a chiral building block in the synthesis of various compounds, and its reactivity makes it useful in many chemical transformations.
The limitations of using 1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone in lab experiments include its instability in the presence of water and its tendency to polymerize. These limitations can be overcome by using the molecule under anhydrous conditions and by storing it in a dry and cool environment.
Future Directions
1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone has many potential future directions in scientific research. Some of these directions include:
1. Development of new chiral catalysts for asymmetric synthesis.
2. Synthesis of new pharmaceuticals and agrochemicals.
3. Use as a chiral building block in the synthesis of new materials.
4. Use in the development of new sensors and biosensors.
5. Use in the development of new drug delivery systems.
Conclusion
In conclusion, 1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone is a highly reactive and chiral molecule that has many applications in scientific research. Its ease of synthesis, high reactivity, and chiral nature make it a useful building block in the synthesis of various compounds. Further research on this molecule could lead to the development of new pharmaceuticals, agrochemicals, and other fine chemicals.
Synthesis Methods
The synthesis of 1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone can be achieved through the reaction of ethyl phenylglycidate with a strong acid catalyst such as sulfuric acid. This reaction leads to the formation of the oxirane ring and the ester group in the molecule. The resulting product can be purified through distillation or recrystallization.
Scientific Research Applications
1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone has been extensively used in scientific research as a chiral building block for the synthesis of various compounds. It is often used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This molecule is also used in the development of chiral catalysts for asymmetric synthesis.
properties
CAS RN |
192047-39-5 |
|---|---|
Product Name |
1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone |
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
1-[(2R,3S)-3-phenyloxiran-2-yl]ethanone |
InChI |
InChI=1S/C10H10O2/c1-7(11)9-10(12-9)8-5-3-2-4-6-8/h2-6,9-10H,1H3/t9-,10-/m0/s1 |
InChI Key |
IGCQIHCZUYCYAA-VHSXEESVSA-N |
Isomeric SMILES |
CC(=O)[C@H]1[C@H](O1)C2=CC=CC=C2 |
SMILES |
CC(=O)C1C(O1)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C1C(O1)C2=CC=CC=C2 |
synonyms |
Ethanone, 1-(3-phenyloxiranyl)-, (2R-cis)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






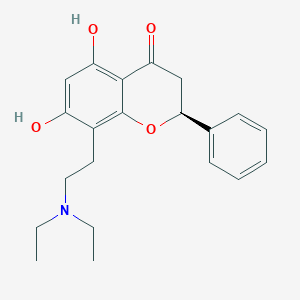
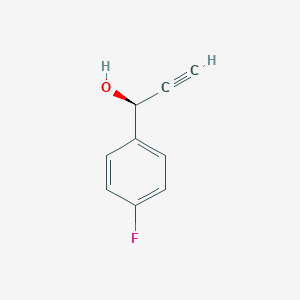
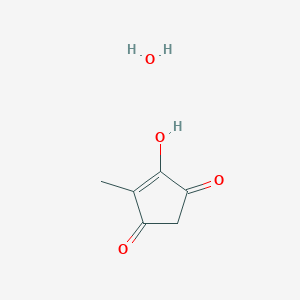
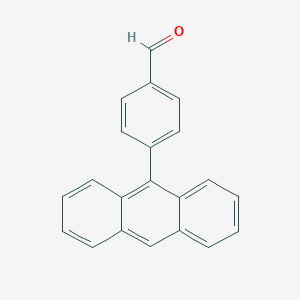
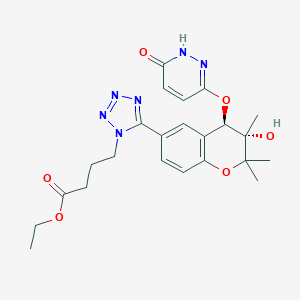
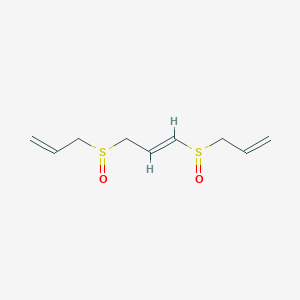
![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B61444.png)
![Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B61447.png)
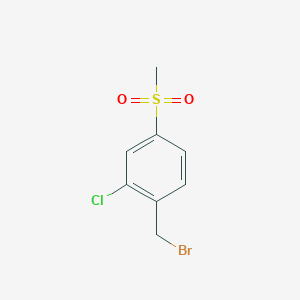
![4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid](/img/structure/B61449.png)
